1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine
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Overview
Description
1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a pyridine ring attached via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Substitution with Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using methylating agents such as methyl iodide in the presence of a base.
Attachment of Pyridine Ring: The pyridine ring is attached via a methanamine linkage through a nucleophilic substitution reaction. This involves the reaction of 3-methylthiophene-2-carbaldehyde with pyridin-4-ylmethylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Halogenated thiophene or pyridine derivatives.
Scientific Research Applications
1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene structures, such as 3-methylthiophene.
Pyridine Derivatives: Compounds with similar pyridine structures, such as 4-methylpyridine.
Uniqueness
1-(3-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to its specific combination of a thiophene ring with a methyl group and a pyridine ring linked via a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-4-7-15-12(10)9-14-8-11-2-5-13-6-3-11/h2-7,14H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLNPFBAAFFLSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405929 |
Source
|
Record name | AN-465/42767248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893598-44-2 |
Source
|
Record name | AN-465/42767248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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